molecular formula C10H18N2O3 B2743646 tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate CAS No. 944728-08-9

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate

Cat. No.: B2743646
CAS No.: 944728-08-9
M. Wt: 214.265
InChI Key: QAZQYXLZGZFSRM-UHFFFAOYSA-N
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Description

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate is a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring a pyrrolidin-2-one ring and a Boc-protected amine, makes it a versatile intermediate for constructing more complex molecules. A key application of this scaffold is in the synthesis of active pharmaceutical ingredients. For instance, the (S)-enantiomer of this compound (CAS 148357-97-5) is utilized in multi-step synthetic routes, demonstrating its role in developing targeted therapies . The Boc (tert-butoxycarbonyl) protecting group is particularly advantageous in these processes, as it is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions to unveil the free amine for further functionalization. This reagent is exclusively for professional research and manufacturing laboratories.

Properties

IUPAC Name

tert-butyl N-[(5-oxopyrrolidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQYXLZGZFSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (5-oxopyrrolidin-2-yl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Varying Ring Systems

a. Piperidinone Derivatives
  • tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS: 1245646-80-3) Structural Difference: Replaces the pyrrolidinone (5-membered) ring with a piperidinone (6-membered) ring. Piperidinones are often more conformationally flexible, affecting pharmacokinetics .
  • tert-Butyl ((6-oxopiperidin-2-yl)methyl)carbamate (CAS: 118894-96-5) Structural Difference: Piperidinone ring with a methylene spacer between the carbamate and the nitrogen. Impact: The extended linker may improve solubility or metabolic stability compared to the target compound .
b. Oxadiazole-Containing Analogues
  • tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (CAS: Not specified) Structural Difference: Replaces the pyrrolidinone ring with a 1,2,4-oxadiazole heterocycle. Impact: The oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic resistance and electronic properties. This compound was synthesized using HClO4-SiO2 catalysis, highlighting divergent synthetic routes compared to pyrrolidinone derivatives .
c. Complex Heterocyclic Derivatives
  • tert-Butyl(2R,3R)-3-hydroxy-4-[((S)-5-oxopyrrolidin-2-yl)methylamino]-1-phenylbutan-2-yl-carbamate (Compound 8) Structural Difference: Incorporates a phenyl group and hydroxy substituents on a butan-2-yl backbone. Impact: The additional functional groups enhance hydrogen-bonding capacity, critical for HIV-1 protease inhibition as reported in . This derivative demonstrated higher biological activity due to targeted interactions with protease active sites .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Features
tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate C11H18N2O3 226.27 Moderate in DCM Compact 5-membered ring, Boc-protected amine
tert-Butyl (6-oxopiperidin-3-yl)carbamate C10H18N2O3 214.26 High in DMSO Larger ring, reduced steric hindrance
Compound 5n (Oxadiazole derivative) C14H17N3O3 275.31 Low in H2O Oxadiazole enhances π-π stacking

Biological Activity

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate is a carbamate derivative notable for its structural characteristics, including a tert-butyl group and a pyrrolidine ring with an oxo substituent. This compound has gained attention in medicinal chemistry due to its potential applications in drug design and synthesis, particularly as an intermediate in the synthesis of bioactive molecules such as lacosamide, an anticonvulsant medication.

The molecular formula of this compound is C11H18N2O3C_{11}H_{18}N_2O_3, with a molecular weight of approximately 218.27 g/mol. The compound exhibits various chemical reactivities typical of carbamates, including oxidation, reduction, and substitution reactions.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₃
Molecular Weight218.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under physiological pH

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing biologically active compounds. It is involved in modulating sodium channels in neuronal cells, influencing excitability and neurotransmission processes. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity, which is crucial for designing enzyme inhibitors for therapeutic purposes.

Biological Applications

  • Neuropharmacology : The compound serves as an intermediate for synthesizing lacosamide, which is used to treat epilepsy by stabilizing hyperexcitable neuronal membranes.
  • Enzyme Mechanism Studies : It is employed in studying enzyme mechanisms and protein-ligand interactions, facilitating the understanding of various biochemical pathways.
  • Synthetic Chemistry : As a versatile intermediate, it is utilized in the synthesis of various organic compounds, contributing to the development of new pharmaceuticals.

Case Studies and Research Findings

Research has demonstrated that this compound can be synthesized with high yields (often exceeding 90%) using various methodologies that involve careful control of reaction conditions. For example:

  • In a study focusing on its synthesis for neuropharmacological applications, researchers employed different ratios of reactants and solvents to optimize yield and purity.

Example Study

A significant study highlighted the compound's role in synthesizing lacosamide:

  • Objective : To evaluate the efficacy of this compound as an intermediate for lacosamide synthesis.
  • Method : Reaction conditions were optimized to maximize yield while maintaining structural integrity.
  • Results : The synthesized lacosamide exhibited effective modulation of sodium channels in vitro, demonstrating the biological relevance of the intermediate.

Comparison with Similar Compounds

The biological activity and reactivity profile of this compound can be compared with other carbamate derivatives:

CompoundBiological ActivityUnique Features
tert-Butyl[(5-oxopyrrolidin-3-yl)methyl]carbamateIntermediate in drug synthesisDifferent pyrrolidine substitution
tert-Butyl[(5-pyridyl)methyl]carbamateAntimicrobial propertiesPresence of a pyridine ring

Q & A

Q. What are the key considerations for synthesizing tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate in a laboratory setting?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. A common approach is reacting amines with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM at low temperatures (-78°C to 0°C) to prevent side reactions . Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction monitoring using TLC or LC-MS ensures intermediate formation before proceeding to subsequent steps.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Based on analogous carbamates, this compound may pose acute toxicity (H302: harmful if swallowed), skin irritation (H315), and respiratory tract irritation (H335) . Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Stability tests under varying pH and temperature conditions are recommended to identify degradation pathways.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., Boc tert-butyl peak at ~1.4 ppm, pyrrolidone carbonyl at ~170 ppm) .
  • MS : ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .
  • IR : Stretching frequencies for carbamate (C=O at ~1680–1720 cm⁻¹) and pyrrolidone (C=O at ~1640 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during multi-step syntheses involving Boc protection?

Low yields often arise from incomplete Boc deprotection or competing side reactions (e.g., epimerization). Strategies include:

  • Optimizing reaction conditions : Use TFA in DCM for Boc removal at 0°C to minimize side reactions .
  • Monitoring intermediates : Employ real-time FTIR or in situ NMR to track reaction progress .
  • Purification adjustments : Switch from silica gel chromatography to preparative HPLC for polar by-products .

Q. What methodologies are suitable for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Predict binding affinities using software like AutoDock Vina with crystal structures from the PDB .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., ka/kd values) .
  • Enzyme inhibition assays : Test IC₅₀ values in vitro using fluorogenic substrates or colorimetric readouts .

Q. How can conflicting crystallographic data be addressed when determining the compound’s solid-state structure?

Use the SHELX suite for refinement:

  • SHELXD : Solve phases via dual-space methods for small molecules.
  • SHELXL : Refine anisotropic displacement parameters and validate with R-factors (<5% for high-resolution data) . Cross-validate with DFT-calculated structures (e.g., Gaussian 16) to resolve discrepancies in bond lengths/angles .

Methodological Challenges and Solutions

Q. What are the best practices for troubleshooting failed coupling reactions in derivative synthesis?

  • Catalyst screening : Test Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings or HATU/DIPEA for amide bonds .
  • Solvent optimization : Replace polar aprotic solvents (DMAc) with less coordinating alternatives (toluene) to reduce side reactions .
  • Additive use : Include molecular sieves to scavenge water in moisture-sensitive reactions .

Q. How to design experiments for studying the compound’s metabolic stability in pharmacokinetic research?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Isotope labeling : Synthesize ¹³C/²H-labeled analogs to trace metabolic pathways .
  • Computational modeling : Predict CYP450 metabolism sites using ADMET software (e.g., Schrödinger’s QikProp) .

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